Cas no 2304635-47-8 (1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester)

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester is a specialized boronic ester derivative used primarily in Suzuki-Miyaura cross-coupling reactions. Its structure incorporates a 7-azaindole core, enhancing its utility in constructing complex heterocyclic frameworks. The p-methoxyphenylsulfonyl group improves solubility and stability, facilitating handling under standard synthetic conditions. The pinacol ester moiety ensures efficient transmetalation while minimizing protodeboronation, making it a reliable reagent for C-C bond formation. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of nitrogen-containing heterocycles is required. Its compatibility with diverse reaction conditions underscores its versatility in organic synthesis.
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester structure
2304635-47-8 structure
Product Name:1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
CAS No:2304635-47-8
MF:C20H23BN2O5S
MW:414.283024072647
MDL:MFCD28096502
CID:4735253
Update Time:2025-10-29

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
    • 1-((4-methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • SY030319
    • MDL: MFCD28096502
    • Inchi: 1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13H,1-5H3
    • InChI Key: GIJHZCYIKPBSJF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(N1C2C(=CC=CN=2)C(B2OC(C)(C)C(C)(C)O2)=C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 686
  • Topological Polar Surface Area: 88

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester Pricemore >>

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abcr
AB543051-250 mg
1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic acid pinacol ester; .
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1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:2304635-47-8)1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
Order Number:A1145294
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:01
Price ($):346.0
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1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester Related Literature

Additional information on 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester

Introduction to 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester (CAS No: 2304635-47-8)

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester, identified by its CAS number 2304635-47-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This boronic acid derivative is characterized by its structural integration of an azaindole core, a p-methoxyphenylsulfonyl group, and a pinacol ester moiety. Such a molecular architecture not only imparts unique electronic and steric properties but also opens up diverse possibilities for its application in synthetic chemistry and drug discovery.

The azaindole scaffold, a nitrogen-containing heterocycle, is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant compounds. Its incorporation into the molecular framework of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester enhances its potential as a building block for the development of novel therapeutic agents. The p-methoxyphenylsulfonyl group, on the other hand, introduces both lipophilicity and electronic tunability, which are crucial factors in modulating the bioactivity and pharmacokinetic profiles of drug candidates.

The boronic acid pinacol ester functionality is particularly noteworthy due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for constructing complex molecular architectures. The presence of this moiety in 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester underscores its potential as a key intermediate in the synthesis of more elaborate heterocyclic compounds, which are often central to drug discovery efforts.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in the development of targeted therapies. For instance, boron-containing compounds have shown promise in the treatment of various diseases, including cancer and inflammatory disorders. The unique properties of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester make it a promising candidate for further exploration in this context. Its ability to participate in cross-coupling reactions allows for the rapid assembly of novel analogs, enabling researchers to fine-tune their pharmacological properties.

In addition to its synthetic utility, 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester has been investigated for its potential biological activity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis. The combination of structural features such as the azaindole core and the p-methoxyphenylsulfonyl group may contribute to its interaction with biological targets, offering a rationale for further investigation.

The pinacol ester moiety also plays a role in stabilizing the boronic acid functionality, which is sensitive to hydrolysis under certain conditions. This stability is crucial for maintaining the integrity of the compound during synthetic transformations and storage, ensuring its reliability as an intermediate in research and development processes. The overall design of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester reflects a thoughtful balance between structural complexity and functional utility.

Current research trends indicate that azaindoles are emerging as versatile scaffolds in drug discovery due to their ability to mimic natural products and exhibit diverse biological activities. The incorporation of substituents like the p-methoxyphenylsulfonyl group further expands their potential applications. In this regard, 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester represents an exciting opportunity for chemists and biologists to explore new frontiers in medicinal chemistry.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required to manipulate complex molecular structures. The use of advanced synthetic techniques ensures high yields and purity, which are essential for downstream applications such as biological testing. The ability to efficiently produce 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester underscores its feasibility as a valuable tool in research laboratories.

As our understanding of chemical biology continues to evolve, compounds like 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester will play an increasingly important role in uncovering new therapeutic strategies. Their unique structural features and synthetic accessibility make them ideal candidates for exploring novel drug mechanisms and developing next-generation therapeutics. The ongoing investigation into this compound exemplifies the dynamic interplay between synthetic chemistry and medicinal biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2304635-47-8)1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester
A1145294
Purity:99%
Quantity:1g
Price ($):346.0
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